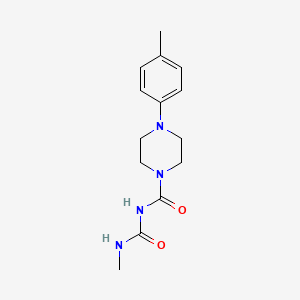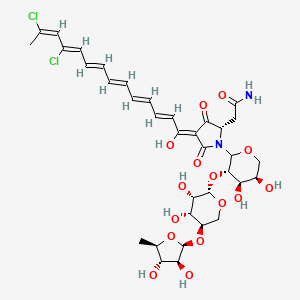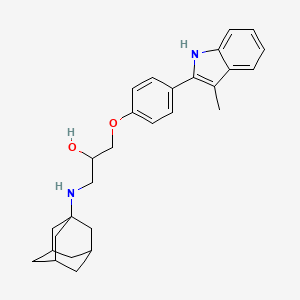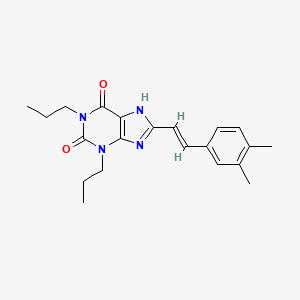
(E)-8-(3,4-Dimethylstyryl)-1,3-dipropylxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-8-(3,4-Dimethylstyryl)-1,3-dipropylxanthine is a synthetic xanthine derivative Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-8-(3,4-Dimethylstyryl)-1,3-dipropylxanthine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3-dipropylxanthine.
Styryl Group Introduction: The styryl group is introduced via a Heck reaction, where 3,4-dimethylstyrene is coupled with 1,3-dipropylxanthine in the presence of a palladium catalyst.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures (around 100-150°C) and may require a base such as triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the styryl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction of the styryl group can yield the corresponding ethyl derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the xanthine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for hydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the styryl group.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Ethyl derivatives.
Substitution: Alkylated or aminated xanthine derivatives.
Aplicaciones Científicas De Investigación
(E)-8-(3,4-Dimethylstyryl)-1,3-dipropylxanthine has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of xanthine derivatives and their interactions with various reagents.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its stimulant properties.
Mecanismo De Acción
The mechanism of action of (E)-8-(3,4-Dimethylstyryl)-1,3-dipropylxanthine involves its interaction with adenosine receptors in the brain. By binding to these receptors, it inhibits the action of adenosine, leading to increased neuronal activity and alertness. This mechanism is similar to that of other xanthine derivatives such as caffeine and theophylline.
Comparación Con Compuestos Similares
Caffeine: A well-known stimulant found in coffee and tea.
Theophylline: Used in the treatment of respiratory diseases such as asthma.
Theobromine: Found in chocolate and has mild stimulant effects.
Comparison:
Uniqueness: (E)-8-(3,4-Dimethylstyryl)-1,3-dipropylxanthine is unique due to the presence of the styryl group, which may confer different pharmacological properties compared to other xanthines.
Potency: Its potency and efficacy in various applications may differ from other xanthines, making it a valuable compound for specific research and therapeutic purposes.
Propiedades
Número CAS |
151539-29-6 |
|---|---|
Fórmula molecular |
C21H26N4O2 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
8-[(E)-2-(3,4-dimethylphenyl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C21H26N4O2/c1-5-11-24-19-18(20(26)25(12-6-2)21(24)27)22-17(23-19)10-9-16-8-7-14(3)15(4)13-16/h7-10,13H,5-6,11-12H2,1-4H3,(H,22,23)/b10-9+ |
Clave InChI |
NMWJRYBQULXOLB-MDZDMXLPSA-N |
SMILES isomérico |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=CC(=C(C=C3)C)C |
SMILES canónico |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC(=C(C=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


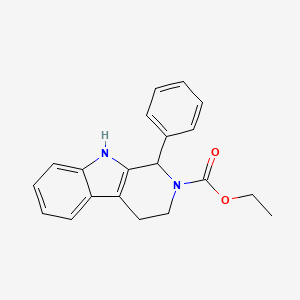

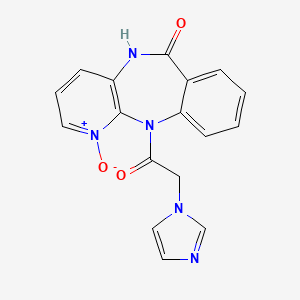
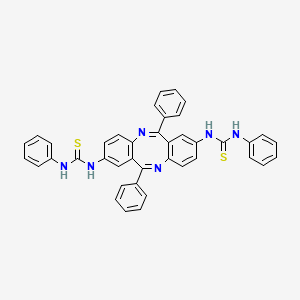
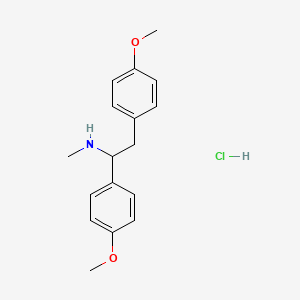
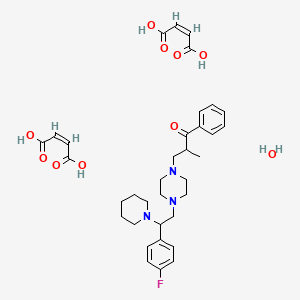
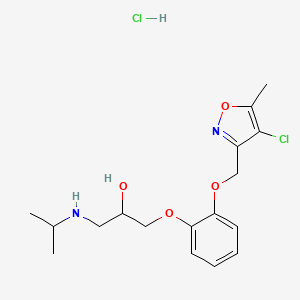
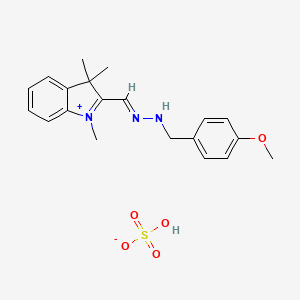
![(E)-but-2-enedioic acid;5-(4-fluorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B15191669.png)
